molecular formula C19H26N2O6 B112422 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid CAS No. 288154-16-5

4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Cat. No. B112422
M. Wt: 378.4 g/mol
InChI Key: IHSWVSORYDACRV-UHFFFAOYSA-N
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Description

4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C19H26N2O6 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Antineoplastic Agents

Compounds with structural features similar to the specified chemical, particularly those incorporating piperidine rings and carboxylic acid derivatives, have been explored for their antineoplastic (anti-cancer) properties. A review by Hossain et al. (2020) outlines the development of piperidone derivatives demonstrating significant cytotoxic properties and potential as candidate antineoplastic drugs due to their tumor-selective toxicity and modulation of multi-drug resistance.

Bioactive Carboxylic Acids

The bioactivity of natural carboxylic acids derived from plants, including their antioxidant, antimicrobial, and cytotoxic activities, has been thoroughly reviewed. As discussed by Godlewska-Żyłkiewicz et al. (2020), structural variations in carboxylic acids can significantly impact their bioactivity, suggesting that structural analogs such as the specified compound could have diverse and significant biological effects.

CNS Drug Synthesis

Compounds containing piperidine and carboxylic acid functionalities are often explored for their central nervous system (CNS) activity. Saganuwan (2017) highlights the role of heterocycles and carboxylic acids in the development of novel CNS drugs, suggesting potential research applications of the specified compound in the synthesis of new pharmacologically active molecules Saganuwan, (2017).

Biocatalyst Inhibition

The interaction of carboxylic acids with microbial enzymes, impacting fermentative production processes, has been documented. Jarboe et al. (2013) review how carboxylic acids inhibit microbes like Escherichia coli and Saccharomyces cerevisiae, which could infer the potential industrial and biotechnological applications or considerations for the compound Jarboe et al., (2013).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-18(2,3)27-17(25)21-11-9-19(10-12-21,15(22)23)20-16(24)26-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSWVSORYDACRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373460
Record name 4-{[(Benzyloxy)carbonyl]amino}-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

CAS RN

288154-16-5
Record name 4-{[(Benzyloxy)carbonyl]amino}-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 288154-16-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-Amino-1-tert-butoxycarbonylpiperidine-4-carboxylic acid (18.0 g) was dissolved in 0.03M aqueous sodium hydroxide (750 mL), and 1,2-dimethoxyethane (100 mL). The pH was adjusted to 9.5 with dilute hydrochloric acid, and the suspension was added to an ice-cold solution of N-(benzyloxycarbonyloxy)succinimide (28.8 g) in 1,2-dimethoxyethane (100 mL). The pH was kept at 9.5 by addition of aq. sodium hydroxide, and the mixture was stirred at room temperature. More N-(benzyloxycarbonyloxy)succinimide (3 g) was added after 7 h, then stirring continued overnight. After evaporation to remove the 1,2-dimethoxyethane, the aqueus residue was extracted with ether then acidified to pH4 and extracted with ethyl acetate. This extract was washed with dilute hydrochloric acid, water and brine, dried and evaporated. Trituration of the oily residue gave 4-benzyloxycarbonylamino-1-tert-butoxycarbonylpiperidine-4-carboxylic acid (23 g). This acid (9.62 g) was esterified by treatment with allyl bromide (2.2 mL), potassium carbonate (7.04 g) and potassium iodide (catalytic) in acetone (100 mL) under reflux for 20 h. Evaporation, partitioning of the residue between dichloromethane and water and evaporation of the organic phase gave the allyl ester (10.2 g). This was then treated with trifluoroacetic acid in dichloromethane (1.5 h, room temp.) to give, after basification of the triflate salt and extraction with dichloromethane/methanol, the piperidine free base (6.58 g).
Quantity
18 g
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reactant
Reaction Step One
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750 mL
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solvent
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0 (± 1) mol
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[Compound]
Name
ice
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28.8 g
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100 mL
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3 g
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0 (± 1) mol
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100 mL
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Synthesis routes and methods II

Procedure details

Palladium (10% on carbon; 210 mg) was added to a solution of tert-butyl 4-(aminocarbonyl)-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate (0.43 g, 1.14 mmol) in ethanol (20 mL). The reaction vessel was evacuated and back-filled with nitrogen (3×), then back-filled with hydrogen (1 atm). After 18 h, the mixture was filtered and concentrated to give the title compound (290 mg).
Quantity
20 mL
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reactant
Reaction Step One
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210 mg
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